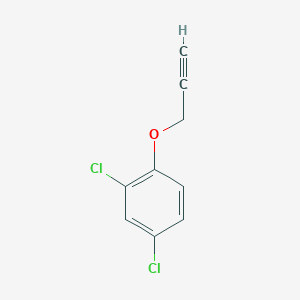

2,4-Dichloro-1-(2-propynyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIKGHHJUQTGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168913 | |

| Record name | 2,4-Dichloro-1-(2-propynyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17061-90-4 | |

| Record name | Benzene, 2,4-dichloro-1-(2-propynyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017061904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-1-(2-propynyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-1-(2-propynyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-1-(2-propynyloxy)benzene is a halogenated aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a dichlorinated benzene ring and a propargyl ether functional group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently uncharacterized, biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₆Cl₂O | [1] |

| Molecular Weight | 201.05 g/mol | [1] |

| CAS Number | 17061-90-4 | |

| Appearance | Solid | [1] |

| Melting Point | 47-49 °C | |

| Boiling Point | 275.5 °C at 760 mmHg | |

| Density | 1.304 g/cm³ | |

| Flash Point | 117.6 °C | [2] |

| LogP | 3.00540 | [2] |

| Vapor Pressure | 0.00853 mmHg at 25°C | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 2,4-dichlorophenol and propargyl bromide. This method is a common and efficient way to form aryl propargyl ethers.[1]

Materials:

-

2,4-Dichlorophenol

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichlorophenol (1.0 equivalent) in acetone.

-

Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the C≡C triple bond of the propargyl group.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activities and the signaling pathways directly modulated by this compound. While studies on related compounds, such as other dichlorobenzene derivatives, suggest potential biological effects, direct experimental evidence for the target compound is not available. Researchers in drug discovery and development are encouraged to perform in vitro and in vivo studies to elucidate the biological targets and mechanisms of action of this compound.

Mandatory Visualization

As there is no described signaling pathway for this compound, the following diagram illustrates the experimental workflow for its synthesis and purification.

References

Synthesis and Characterization of 2,4-dichloro-1-(2-propynyloxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 2,4-dichloro-1-(2-propynyloxy)benzene. This document details the synthetic methodology, physical properties, and the analytical techniques required for its structural elucidation and purity assessment.

Introduction

This compound is a halogenated aromatic ether containing a terminal alkyne functionality. This structural motif is of significant interest in medicinal chemistry and materials science. The propargyl group serves as a versatile handle for further chemical modifications, such as click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which are widely employed in drug discovery, bioconjugation, and polymer chemistry. The dichlorinated phenyl ring imparts specific electronic and lipophilic properties that can influence the biological activity and material characteristics of its derivatives. This guide outlines a robust synthetic procedure and the expected analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from 2,4-dichlorophenol reacts with propargyl bromide to form the desired ether.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from general procedures for Williamson ether synthesis.

Materials:

-

2,4-Dichlorophenol

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a solution of 2,4-dichlorophenol (1.0 eq.) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 eq.).

-

Addition of Alkylating Agent: Stir the suspension vigorously and add propargyl bromide (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the residue with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound must be confirmed by a combination of spectroscopic methods and physical constant measurements.

Caption: Logical workflow for the characterization of the synthesized compound.

Physical and Spectroscopic Data

The following table summarizes the key physical and expected spectroscopic data for this compound.

| Parameter | Value |

| Molecular Formula | C₉H₆Cl₂O |

| Molecular Weight | 201.05 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 47-49 °C |

| Boiling Point | 275.5 °C at 760 mmHg |

| Density | 1.304 g/cm³ |

| ¹H NMR (CDCl₃) | No experimental data found in the searched resources. |

| ¹³C NMR (CDCl₃) | No experimental data found in the searched resources. |

| IR (KBr, cm⁻¹) | No experimental data found in the searched resources. |

| Mass Spectrum (EI) | No experimental data found in the searched resources. |

Note: While experimental spectroscopic data for the title compound were not available in the searched public domain resources, the expected characteristic signals are as follows:

-

¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton.

-

¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, and the two acetylenic carbons.

-

IR: Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), C≡C stretch (around 2100 cm⁻¹), C-O-C ether linkage, and aromatic C-H and C=C bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Safety Information

-

2,4-Dichlorophenol: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Propargyl bromide: Lachrymator, flammable, and toxic. Handle in a well-ventilated fume hood.

-

Potassium Carbonate: Irritant.

-

Acetone and Diethyl Ether: Highly flammable.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This guide provides a foundational protocol for the synthesis of this compound via Williamson ether synthesis. The purification and characterization methods described are standard procedures for ensuring the identity and purity of the final product. The versatile chemical handles present in this molecule make it a valuable building block for further synthetic elaborations in various fields of chemical research and development. It is recommended that researchers performing this synthesis fully characterize the final compound using the analytical techniques outlined to confirm its structure.

2,4-dichloro-1-(2-propynyloxy)benzene CAS number 17061-90-4 properties

CAS Number: 17061-90-4

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-dichloro-1-(2-propynyloxy)benzene. It includes a detailed synthesis protocol, safety information, and a discussion of its potential, though currently underexplored, biological significance based on related structural motifs.

Core Physicochemical Properties

This compound is a solid organic compound. The following tables summarize its key quantitative data.

| Identifier | Value | Source(s) |

| Molecular Formula | C₉H₆Cl₂O | [1] |

| Molecular Weight | 201.05 g/mol | [1] |

| Exact Mass | 199.98 u | [1] |

| CAS Number | 17061-90-4 | [1] |

| Physical Property | Value | Source(s) |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 275.5 °C at 760 mmHg | [1] |

| Density | 1.304 g/cm³ | [1] |

| Flash Point | 117.6 °C | [1] |

| Vapor Pressure | 0.1 hPa at 45 °C | [2] |

| Appearance | Dark yellow solid | [2] |

| Odor | Odorless | [2] |

Synthesis and Purification

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2,4-dichlorophenol reacts with propargyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2,4-Dichlorophenol

-

Sodium hydroxide (NaOH)

-

Propargyl bromide

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorophenol in anhydrous acetone. Add an equimolar amount of sodium hydroxide pellets and stir the mixture at room temperature for one hour to form the sodium 2,4-dichlorophenoxide.

-

Etherification: To the resulting suspension, add a slight molar excess (1.1 equivalents) of propargyl bromide dropwise.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure. Partition the residue between diethyl ether and water.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system can be employed.

Caption: Williamson Ether Synthesis Workflow.

Spectroscopic Data

While a comprehensive, publicly available spectral analysis for this specific compound is limited, typical spectroscopic data for related structures can be inferred.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, the methylene protons of the propargyl group, and the acetylenic proton. The chemical shifts and coupling constants would be consistent with the substituted benzene ring and the propargyloxy moiety.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display distinct peaks for the aromatic carbons, with the carbon atoms attached to chlorine atoms showing characteristic shifts, as well as signals for the methylene and acetylenic carbons of the propargyl group.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (201.05 g/mol ), along with characteristic fragmentation patterns, including the loss of the propargyl group and fragmentation of the dichlorophenyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyne, C=C stretching of the aromatic ring, C-O-C stretching of the ether linkage, and C-Cl stretching.

Safety Information

The following safety data is based on available Material Safety Data Sheets (MSDS).

| Hazard Category | Description | Source(s) |

| GHS Pictograms | GHS07 (Harmful/Irritant) | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Biological Activity and Potential Applications

Currently, there is a notable lack of published research specifically detailing the biological activity and signaling pathway interactions of this compound. However, the structural motifs present in the molecule—the dichlorinated phenyl group and the propargyl ether moiety—are found in various biologically active compounds, suggesting potential areas for future investigation.

Insights from Structurally Related Compounds

-

Dichlorophenyl Moiety: The 2,4-dichlorophenyl group is a common substituent in compounds with a wide range of biological activities, including antimicrobial and herbicidal properties. For instance, the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is a synthetic auxin that disrupts plant growth.[3] While the propynyloxy group differs significantly from the acetic acid moiety of 2,4-D, the shared dichlorophenyl ring suggests that this compound could be investigated for herbicidal or plant growth regulatory effects. Additionally, various dichlorophenyl derivatives have been explored for their antibacterial and antifungal activities.[4][5]

-

Propargyl Group: The propargyl group is a versatile functional group in medicinal chemistry. It can participate in "click chemistry" reactions, making it a useful tool for bioconjugation and the synthesis of more complex molecules. Furthermore, propargyl groups are present in a number of enzyme inhibitors and other pharmacologically active compounds.

Given the absence of specific biological data, a logical first step in elucidating the bioactivity of this compound would be to screen it against a panel of common biological targets, such as various microbial strains and cancer cell lines.

References

- 1. CAS#:17061-90-4 | 2,4-DICHLORO-1-(PROP-2-YN-1-YLOXY)BENZENE | Chemsrc [chemsrc.com]

- 2. fishersci.com [fishersci.com]

- 3. deq.mt.gov [deq.mt.gov]

- 4. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene: Synthesis, Characterization, and Potential Biological Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene. Due to a lack of specific published research on this particular molecule, the experimental protocols and discussions on biological activity are based on established principles of organic chemistry and data from structurally related compounds. This guide is intended for informational and research planning purposes.

Introduction

2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene is a halogenated aromatic ether. The structure combines a dichlorinated benzene ring with a propargyl ether group. The presence of chlorine atoms on the aromatic ring and the reactive terminal alkyne functionality in the propargyl group suggest that this compound could be a valuable intermediate in organic synthesis and may possess interesting biological properties. Halogenated aromatic compounds are prevalent in many agrochemicals and pharmaceuticals, and the propargyl group is a versatile handle for further chemical modifications, such as click chemistry.

This guide provides a comprehensive overview of the chemical structure, a detailed hypothetical synthesis protocol, and an exploration of potential biological activities of 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene, drawing parallels with structurally analogous compounds.

Chemical Structure and Properties

The IUPAC name 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene precisely describes its molecular architecture. The core is a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a prop-2-yn-1-yloxy group at position 1.

Chemical Structure:

Physicochemical Properties:

A summary of the known and estimated physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂O | - |

| Molecular Weight | 201.05 g/mol | - |

| CAS Number | 17061-90-4 | [1] |

| Appearance | (Predicted) Colorless to pale yellow liquid or solid | - |

| Boiling Point | (Estimated) > 200 °C | - |

| Melting Point | (Not available) | - |

| Solubility | (Predicted) Insoluble in water, soluble in organic solvents | - |

Synthesis Protocol

The most direct and established method for the synthesis of aryl propargyl ethers is the Williamson ether synthesis.[2][3][4] This involves the reaction of a corresponding phenol with a propargyl halide in the presence of a base. A plausible and detailed experimental protocol for the synthesis of 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene is provided below. Phase transfer catalysis can be employed to enhance the reaction rate and yield.[5][6][7]

Reaction Scheme:

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Materials:

-

2,4-Dichlorophenol

-

Propargyl bromide (or propargyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenol (1 equivalent).

-

Add anhydrous acetone to dissolve the phenol.

-

Add anhydrous potassium carbonate (1.5 equivalents).

-

To the stirring suspension, add propargyl bromide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the disappearance of the starting phenol), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to yield pure 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C≡C-H stretch of the alkyne and the C-O-C stretch of the ether.

Potential Biological Activities and Screening Protocols

While no specific biological activities have been reported for 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene, its structural motifs are present in various biologically active molecules. This suggests that the compound could be a candidate for screening in several areas.

Potential Applications:

-

Fungicidal Activity: Dichlorobenzene derivatives are known to possess antifungal properties.[8] The combination with a propargyl ether, a group also found in some antifungal agents, makes this a plausible area of investigation.

-

Herbicidal Activity: Aryloxyphenoxypropionate herbicides are a major class of agrochemicals.[6][9][10] While the target compound does not belong to this class, the dichlorophenoxy moiety is a common feature in many herbicides.[11][12] The mode of action of such compounds often involves the disruption of photosynthesis or other essential metabolic pathways in plants.[9][10][12][13][14]

-

Insecticidal Activity: Paradichlorobenzene has been used as a fumigant insecticide.[15][16] The precise mode of action is not always well-defined but can involve disruption of the nervous system or other vital processes in insects.[17]

General Biological Screening Workflow:

A general workflow for the initial screening of the biological activities of a novel compound like 2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene is depicted below.

Hypothetical Experimental Protocols for Biological Screening:

a) In Vitro Antifungal Assay (Broth Microdilution Method): [18][19][20][21][22]

This method is used to determine the minimum inhibitory concentration (MIC) of the compound against various fungal pathogens.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial dilutions of the stock solution in a fungal growth medium (e.g., RPMI-1640).

-

Inoculate each well with a standardized suspension of the target fungus (e.g., Candida albicans, Aspergillus fumigatus).

-

Include positive (a known antifungal agent) and negative (solvent only) controls.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the optical density at 620 nm. The MIC is the lowest concentration that inhibits visible growth.

b) In Vitro Herbicidal Assay (Seed Germination and Seedling Growth): [8][23][24][25][26]

This assay assesses the pre-emergent and post-emergent herbicidal activity of the compound.

-

Prepare various concentrations of the test compound in a suitable solvent with a surfactant.

-

For pre-emergent testing, apply the solutions to filter paper in petri dishes. Place seeds of a model plant (e.g., Arabidopsis thaliana, cress) on the treated paper.

-

For post-emergent testing, spray the solutions onto young seedlings.

-

Incubate the petri dishes or pots under controlled light and temperature conditions.

-

After a set period (e.g., 7-14 days), assess the effects on seed germination, root and shoot growth, and overall plant health (e.g., chlorosis, necrosis).

c) In Vitro Insecticidal Assay (Contact and Ingestion): [1][27][28][29]

This assay evaluates the toxicity of the compound to a model insect species.

-

Prepare different concentrations of the test compound.

-

Contact Assay: Apply a small, defined volume of the test solution to the dorsal thorax of the insect (e.g., fruit fly, mosquito larvae).

-

Ingestion Assay: Incorporate the test compound into the insect's diet.

-

Maintain the insects under controlled conditions and monitor for mortality at specific time points (e.g., 24, 48, 72 hours).

-

Calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀).

Conclusion

2,4-dichloro-1-(prop-2-yn-1-yloxy)benzene is a molecule with potential for further investigation in the fields of synthetic chemistry and drug/agrochemical discovery. While specific data on its biological activity is currently lacking, its structural features suggest that it may exhibit antifungal, herbicidal, or insecticidal properties. The provided synthesis protocol offers a reliable method for its preparation, and the outlined screening assays provide a framework for the systematic evaluation of its biological potential. Further research is warranted to synthesize this compound, characterize its properties, and explore its activity in various biological systems. The presence of the terminal alkyne also opens up possibilities for its use as a building block in the synthesis of more complex molecules through reactions like the click reaction.

References

- 1. Insect in vitro System for Toxicology Studies — Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. iajpr.com [iajpr.com]

- 6. jetir.org [jetir.org]

- 7. youtube.com [youtube.com]

- 8. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]

- 10. extension.purdue.edu [extension.purdue.edu]

- 11. researchgate.net [researchgate.net]

- 12. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. wssa.net [wssa.net]

- 15. Paradichlorobenzene Technical Fact Sheet [npic.orst.edu]

- 16. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ifyber.com [ifyber.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]

- 25. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 26. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]

- 27. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectral Analysis of Dichlorinated Coumarins (C₉H₆Cl₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for dichlorinated coumarins, a class of compounds with the molecular formula C₉H₆Cl₂O. Coumarins are a significant class of benzopyrone heterocyclic compounds, widely recognized for their diverse pharmacological activities. The introduction of chlorine atoms into the coumarin scaffold can significantly alter its physicochemical and biological properties, making their accurate characterization essential for research and drug development. This document details the expected spectral data for a representative isomer, 6,8-dichlorocoumarin, and provides standardized experimental protocols for its analysis.

Spectroscopic Data Summary

While a complete, publicly available experimental dataset for a single, simple C₉H₆Cl₂O isomer is not readily found, the following tables present a predictive analysis for 6,8-dichloro-2H-chromen-2-one (6,8-dichlorocoumarin) . These predictions are based on established spectroscopic principles and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data for 6,8-Dichlorocoumarin

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| ~ 7.85 | d | ~ 2.0 | 1H | H-7 |

| ~ 7.60 | d | ~ 2.0 | 1H | H-5 |

| ~ 7.50 | d | ~ 9.5 | 1H | H-4 |

| ~ 6.55 | d | ~ 9.5 | 1H | H-3 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data for 6,8-Dichlorocoumarin

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~ 159.0 | Quaternary | C-2 (Carbonyl) |

| ~ 149.0 | Quaternary | C-8a |

| ~ 143.0 | Methine | C-4 |

| ~ 132.0 | Methine | C-7 |

| ~ 128.0 | Quaternary | C-6 |

| ~ 127.0 | Quaternary | C-8 |

| ~ 125.0 | Methine | C-5 |

| ~ 118.0 | Quaternary | C-4a |

| ~ 117.0 | Methine | C-3 |

Solvent: CDCl₃, Proton-decoupled

Table 3: Predicted Infrared (IR) Spectral Data for 6,8-Dichlorocoumarin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | C-H stretch (aromatic & vinylic) |

| ~ 1735-1715 | Strong | C=O stretch (lactone) |

| ~ 1620-1580 | Medium-Strong | C=C stretch (aromatic & vinylic) |

| ~ 1250-1000 | Strong | C-O stretch |

| ~ 850-750 | Strong | C-Cl stretch |

| ~ 900-675 | Strong | C-H bend (out-of-plane) |

Sample preparation: KBr pellet or thin solid film

Table 4: Predicted Mass Spectrometry (MS) Data for 6,8-Dichlorocoumarin

| m/z | Relative Intensity (%) | Assignment |

| 214/216/218 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 186/188/190 | Medium | [M-CO]⁺ |

| 151/153 | Medium | [M-CO-Cl]⁺ |

Ionization method: Electron Impact (EI)

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid dichlorocoumarin sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a one-dimensional proton spectrum with typical parameters:

-

Spectral width: 0-12 ppm

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a one-dimensional proton-decoupled carbon spectrum with typical parameters:

-

Spectral width: 0-220 ppm

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled pulse sequence.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical acquisition parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source.

Sample Introduction:

-

For volatile samples, a gas chromatography (GC-MS) inlet can be used.

-

For non-volatile solids, a direct insertion probe is employed. A small amount of the sample is placed in a capillary tube at the end of the probe.

Ionization and Analysis:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization (loss of an electron to form a molecular ion, M⁺) and subsequent fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Data Interpretation:

-

The peak with the highest m/z value typically corresponds to the molecular ion (M⁺). The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be evident in the molecular ion and any chlorine-containing fragments.

-

The fragmentation pattern provides structural information about the molecule.

Synthetic Pathway and Workflow Visualization

Dichlorinated coumarins can be synthesized through various methods. A common and effective route is the Pechmann condensation , which involves the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst.

Pechmann Condensation for the Synthesis of 6,8-Dichlorocoumarin

The synthesis of 6,8-dichlorocoumarin can be achieved via the Pechmann condensation of 2,4-dichlorophenol with ethyl acetoacetate using a strong acid catalyst such as sulfuric acid.

Caption: Pechmann condensation pathway for 6,8-dichlorocoumarin synthesis.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a synthesized C₉H₆Cl₂O compound involves a series of spectroscopic analyses to confirm its structure and purity.

Caption: Workflow for the spectroscopic characterization of C₉H₆Cl₂O.

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-1-(2-propynyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of the chemical compound 2,4-dichloro-1-(2-propynyloxy)benzene. This document outlines its key physical properties, the experimental methodologies for their determination, and a generalized workflow for such analytical procedures.

Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for its characterization, purification, and handling in a laboratory setting.

| Property | Value | Units | Conditions |

| Melting Point | 47-49 | °C | Not specified |

| Boiling Point | 275.5 | °C | at 760 mmHg |

Table 1: Physical Properties of this compound[1]

Experimental Protocols for Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide insights into the purity and identity of a chemical compound.[2] The following are detailed, generalized experimental protocols for the determination of these properties.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[2]

-

Thermometer

-

Sample of this compound

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is placed in a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of a few millimeters.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting point range of 0.5-1.0°C is indicative of a pure compound. A broader range suggests the presence of impurities.

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.[2]

Apparatus:

-

Small test tube or vial[3]

-

Capillary tube (sealed at one end)[3]

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)[3]

-

Rubber band or other means to attach the tube to the thermometer[3]

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube or vial. An inverted capillary tube (sealed end up) is placed inside the test tube.[3]

-

Apparatus Setup: The test tube is attached to a thermometer. The assembly is then immersed in a heating bath.[3]

-

Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Upon further heating, the liquid will begin to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then discontinued.[3]

-

Measurement: As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3] This is the point where the vapor pressure of the liquid equals the external pressure.

-

Pressure Correction: It is important to record the barometric pressure at the time of the experiment, as the boiling point is dependent on the external pressure.[2][3]

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the melting and boiling points of a chemical compound such as this compound.

Workflow for Physicochemical Property Determination

References

An In-depth Technical Guide to the Solubility of 2,4-dichloro-1-(2-propynyloxy)benzene in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dichloro-1-(2-propynyloxy)benzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the compound's solubility based on its chemical structure and provides detailed, adaptable experimental protocols for its empirical determination. Methodologies covered include gravimetric analysis, UV/Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC). This guide is intended to be a practical resource for laboratory professionals engaged in synthesis, formulation, and analytical development involving this compound.

Introduction to this compound

This compound is an aromatic ether with the chemical formula C₉H₆Cl₂O. Its structure features a dichlorinated benzene ring linked to a propargyl group via an ether bond. This combination of a halogenated aromatic ring and a reactive alkyne functional group makes it a molecule of interest in organic synthesis and potentially in the development of biologically active agents. Understanding its solubility in various organic solvents is fundamental for its application in reaction chemistry, purification processes such as recrystallization, and for the formulation of solutions for biological screening.

While specific data is sparse, related aryl propargyl ether compounds have been investigated for their biological activities, including antiproliferative and antimicrobial effects, highlighting the potential relevance of this chemical class in drug discovery.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound—comprising a largely nonpolar dichlorobenzene moiety and a moderately polar ether linkage—suggests it will be sparingly soluble in water but will exhibit good solubility in a range of organic solvents.

Based on the known solubility of structurally similar compounds, such as dichlorobenzene isomers which are soluble in solvents like ethanol, diethyl ether, and acetone, a qualitative solubility profile for this compound can be predicted.[1][2]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The dominant dichlorobenzene ring is nonpolar and will interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Moderate | These solvents can engage in dipole-dipole interactions with the ether linkage and accommodate the nonpolar aromatic ring. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The potential for hydrogen bonding with the ether oxygen is limited. The large nonpolar region hinders dissolution in highly polar, hydrogen-bonding networks. |

| Aqueous | Water | Very Low/Insoluble | The compound's hydrophobic nature, indicated by a high predicted partition coefficient (XlogP), suggests poor miscibility with water.[3] |

Quantitative Solubility Data

Table 2: Template for Experimental Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

Experimental Protocols for Solubility Determination

The following section provides detailed methodologies for determining the solubility of a crystalline organic compound such as this compound.

General Workflow for Solubility Testing

The determination of solubility typically follows a structured approach, beginning with qualitative assessments to identify suitable solvents, followed by precise quantitative measurements.

Caption: Workflow for solubility determination.

Protocol 1: Gravimetric Method

This classic method determines solubility by measuring the mass of solute dissolved in a known mass or volume of a saturated solution.[4][5][6][7]

-

Apparatus and Materials:

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Pipettes

-

Pre-weighed evaporating dishes or beakers

-

Drying oven

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10.0 mL) of the selected organic solvent. The presence of undissolved solid is essential.

-

Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Equilibrate for at least 24-48 hours to ensure the solution is saturated.

-

After equilibration, allow the vial to stand at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a pipette. To avoid transferring solid particles, centrifugation or filtration may be necessary.

-

Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.

-

Record the combined weight of the dish and the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a moderate temperature may be used.

-

Once the solvent is removed, dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.[6]

-

Weigh the dish with the dry residue.

-

Calculate the solubility based on the mass of the residue and the volume of the aliquot taken.

-

Protocol 2: UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-visible range. It is highly sensitive and requires only a small amount of material.[8][9][10][11][12]

-

Apparatus and Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Apparatus for preparing saturated solutions (as in 4.2)

-

-

Procedure:

-

Develop a Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

-

Perform a serial dilution to create a series of standard solutions with at least five different known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, governed by the Beer-Lambert law.[8]

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve. A precise dilution factor must be used and recorded.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculate Solubility:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

-

-

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures or for compounds with low UV absorbance.[13][14][15]

-

Apparatus and Materials:

-

HPLC system with a suitable detector (e.g., UV or DAD)

-

Analytical column (e.g., C18)

-

Volumetric flasks, pipettes, and autosampler vials

-

Apparatus for preparing saturated solutions (as in 4.2)

-

-

Procedure:

-

Method Development: Develop an HPLC method capable of separating the analyte from any impurities and solvent peaks. This involves selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

-

Develop a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations in the mobile phase or a compatible solvent.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate the calibration curve.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution in the desired organic solvent as described previously (gravimetric method, steps 1-3).

-

Withdraw a clear aliquot, filter it through a syringe filter (e.g., 0.22 µm PTFE), and dilute it accurately with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area for the analyte.

-

-

Calculate Solubility:

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Multiply this concentration by the dilution factor to calculate the solubility in the original solvent.[13]

-

-

Visualization of Solubility Principles

The solubility of this compound is best understood through the intermolecular forces between the solute and various solvent types.

Caption: Intermolecular forces governing solubility.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its molecular structure strongly indicates high solubility in nonpolar and polar aprotic organic solvents and poor solubility in aqueous media. For researchers and drug development professionals, empirical determination of solubility is essential for advancing research and development activities. The detailed gravimetric, UV/Vis spectrophotometric, and HPLC protocols provided in this guide offer robust and reliable frameworks for obtaining these critical data points, enabling informed decisions in synthesis, purification, and formulation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomosul.edu.iq [uomosul.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 15. improvedpharma.com [improvedpharma.com]

Spectroscopic and Methodological Profile of 2,4-dichloro-1-(2-propynyloxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-1-(2-propynyloxy)benzene, a compound of interest in synthetic chemistry and potentially in drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.45 | d | ~2.5 | 1H | Ar-H (H-3) |

| ~7.25 | dd | ~8.7, 2.5 | 1H | Ar-H (H-5) |

| ~7.00 | d | ~8.7 | 1H | Ar-H (H-6) |

| ~4.75 | d | ~2.4 | 2H | O-CH₂ |

| ~2.55 | t | ~2.4 | 1H | C≡C-H |

Note: The chemical shifts for the aromatic protons are estimations based on the known values for (prop-2-yn-1-yloxy)benzene and the expected deshielding effects of the chloro substituents.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~153 | Ar-C (C-1) |

| ~130 | Ar-C (C-3) |

| ~128 | Ar-C (C-5) |

| ~127 | Ar-C (C-4) |

| ~126 | Ar-C (C-2) |

| ~116 | Ar-C (H-6) |

| ~79 | C ≡C-H |

| ~76 | C≡C -H |

| ~57 | O-C H₂ |

Note: The chemical shifts are estimations based on the known values for (prop-2-yn-1-yloxy)benzene and the expected substituent effects of the chloro groups.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2120 | Medium, sharp | C≡C stretch |

| ~1590, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch |

| ~820 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 200/202/204 | Major | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms) |

| 161 | Moderate | [M - C₃H₃O]⁺ |

| 145 | Moderate | [M - C₃H₃O - Cl]⁺ |

| 125 | High | [C₆H₃Cl₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

Acquisition:

-

Spectral Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the clean ATR crystal was recorded prior to the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 250 °C.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general synthetic pathway for the preparation of aryl propargyl ethers, including this compound.

The Thermal Stability of Substituted Aryl Propargyl Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of substituted aryl propargyl ethers. These compounds are of significant interest in organic synthesis and medicinal chemistry due to their propensity to undergo thermally induced rearrangements, leading to the formation of diverse and valuable heterocyclic structures. Understanding the thermal behavior of these ethers is crucial for controlling reaction pathways, ensuring product selectivity, and assessing the stability of molecules containing this moiety.

Introduction to Thermal Rearrangement of Aryl Propargyl Ethers

The thermal behavior of aryl propargyl ethers is dominated by the[1][1]-sigmatropic Claisen rearrangement. This pericyclic reaction involves the concerted reorganization of six electrons, leading to the formation of an ortho-allenyl cyclohexadienone intermediate. The fate of this intermediate is highly dependent on the substitution pattern of the aryl ring, ultimately dictating the structure of the final product.

The general transformation can be summarized as the conversion of an aryl propargyl ether to a chromene (a benzopyran derivative) or other cyclic compounds. The reaction proceeds through a six-membered, cyclic transition state. The presence of substituents on the aromatic ring can significantly influence the activation energy of this rearrangement and the subsequent reaction pathways of the allenyl intermediate, thereby affecting the overall thermal stability of the starting ether.

The Claisen Rearrangement Signaling Pathway

The thermal rearrangement of a substituted aryl propargyl ether is a cascade of reactions initiated by the Claisen rearrangement. The following diagram illustrates the key steps and intermediates involved in the formation of a generic chromene derivative.

Caption: General reaction pathway for the thermal rearrangement of substituted aryl propargyl ethers.

Influence of Substituents on Thermal Stability and Reactivity

Substituents on the aryl ring play a critical role in determining the thermal stability and the outcome of the rearrangement. The electronic nature and position of the substituent can affect the rate of the initial Claisen rearrangement and influence the subsequent cyclization pathways.

-

Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) and amino (-NR2) groups generally accelerate the Claisen rearrangement by stabilizing the electron-deficient transition state. These groups typically direct the rearrangement to the ortho and para positions.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and cyano (-CN) groups can have a more complex influence. While they may disfavor the initial rearrangement due to destabilization of the transition state, they can significantly alter the reactivity of the intermediate, sometimes leading to different cyclization products. For instance, a nitro group can change the product selectivity, favoring pathways that might be minor in its absence[2].

-

Steric Effects: Bulky substituents at the ortho positions can hinder the Claisen rearrangement, thus increasing the thermal stability of the aryl propargyl ether. Conversely, steric interactions can also influence the regioselectivity of the rearrangement in unsymmetrically substituted rings.

Quantitative Thermal Analysis Data

The thermal stability of substituted aryl propargyl ethers can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing transition temperatures such as melting and the enthalpy of reactions like the Claisen rearrangement.

Table 1: Thermogravimetric Analysis (TGA) Data for Representative Aryl Propargyl Ethers

| Substituent | Position | Onset of Decomposition (°C) | T5% (°C) | T10% (°C) | Char Yield at 600°C (%) |

| H | - | ~200-220 | ~230-250 | ~250-270 | < 10 |

| 4-OCH₃ | para | ~190-210 | ~220-240 | ~240-260 | < 10 |

| 4-NO₂ | para | ~220-240 | ~250-270 | ~270-290 | > 15 |

| 2,4,6-tri-CH₃ | - | ~210-230 | ~240-260 | ~260-280 | ~10 |

| 2,3,4-tri-F | - | ~230-250 | ~260-280 | ~280-300 | > 20 |

Note: The data in this table are estimated based on general trends and limited available literature. Actual values will vary depending on the specific experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for Representative Aryl Propargyl Ethers

| Substituent | Position | Melting Point (°C) | Onset of Exotherm (°C) | Peak of Exotherm (°C) | Enthalpy of Rearrangement (ΔH, J/g) |

| H | - | ~40-50 | ~180-200 | ~220-240 | -150 to -250 |

| 4-OCH₃ | para | ~50-60 | ~170-190 | ~210-230 | -180 to -280 |

| 4-NO₂ | para | ~90-100 | ~200-220 | ~240-260 | -120 to -220 |

| 2-CH₃ | ortho | ~30-40 | ~190-210 | ~230-250 | -140 to -240 |

Note: The data in this table are illustrative. The exotherm observed in DSC for aryl propargyl ethers often corresponds to the Claisen rearrangement and subsequent cyclization reactions.

Experimental Protocols

General Synthesis of Substituted Aryl Propargyl Ethers

The Williamson ether synthesis is a common and effective method for preparing aryl propargyl ethers.

Caption: A typical workflow for the synthesis of substituted aryl propargyl ethers.

Detailed Methodology:

-

Reactant Preparation: To a solution of the substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., anhydrous potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.)).

-

Reaction: Stir the mixture at room temperature for 30 minutes. Add propargyl bromide or chloride (1.2 eq.) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure substituted aryl propargyl ether.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified aryl propargyl ether into a clean TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions: Place the crucible in the TGA furnace. Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as a continuous flow of nitrogen gas (e.g., 50 mL/min), to prevent oxidative decomposition.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperatures at 5% and 10% mass loss (T5% and T10%), and the final char yield.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the purified aryl propargyl ether into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Experimental Conditions: Place the sample and reference pans in the DSC cell. Heat the sample from a sub-ambient temperature (e.g., -20 °C) to a temperature above the expected rearrangement/decomposition (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Maintain an inert atmosphere, such as a continuous flow of nitrogen gas (e.g., 50 mL/min).

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (if any), the onset temperature of any exothermic or endothermic events, the peak temperature of these events, and the associated enthalpy change (ΔH).

Conclusion

The thermal stability of substituted aryl propargyl ethers is intrinsically linked to the facile Claisen rearrangement. The electronic and steric properties of substituents on the aryl ring significantly modulate the temperature at which this rearrangement and subsequent reactions occur. Electron-donating groups tend to lower the thermal stability by accelerating the rearrangement, while electron-withdrawing and sterically hindering groups can increase it. A thorough understanding of these relationships, supported by quantitative thermal analysis, is essential for the rational design and handling of these versatile chemical entities in research and development. The provided experimental protocols offer a foundation for the systematic evaluation of the thermal properties of novel substituted aryl propargyl ethers.

References

The Impact of Dichloro Substitution on the Electronic Landscape of the Propargyloxy Benzene Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic effects of dichloro substitution on the propargyloxy benzene ring. Understanding these effects is paramount for predicting molecular reactivity, designing novel bioactive compounds, and optimizing structure-activity relationships (SAR) in drug development. This document provides a comprehensive overview of the underlying principles, experimental methodologies for characterization, and the potential implications for biological activity.

Introduction to Electronic Effects on the Benzene Ring

The reactivity and properties of a substituted benzene molecule are profoundly influenced by the electronic nature of its substituents. These effects are primarily categorized as inductive effects and resonance effects.

-

Inductive Effects (I): These are transmitted through the sigma (σ) bonds and arise from the electronegativity difference between the substituent and the carbon atom of the benzene ring. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), while electron-donating groups (EDGs) exhibit a positive inductive effect (+I).

-

Resonance Effects (M or R): Also known as mesomeric effects, these are transmitted through the delocalized π-electron system of the aromatic ring. Substituents with lone pairs or π bonds can donate or withdraw electron density from the ring via resonance. A positive resonance effect (+M) signifies electron donation to the ring, whereas a negative resonance effect (-M) indicates electron withdrawal.

The overall electronic influence of a substituent is a combination of these two effects, which dictates the electron density at different positions on the benzene ring and, consequently, its reactivity in chemical reactions and interactions with biological targets.

Electronic Profile of Dichloro and Propargyloxy Substituents

The electronic character of a dichloro-substituted propargyloxy benzene is determined by the interplay of the effects of both the chlorine atoms and the propargyloxy group.

Dichloro Substitution

Chlorine atoms are halogens and exhibit a dual electronic nature. They are strongly electronegative, leading to a significant electron-withdrawing inductive effect (-I) . This effect deactivates the benzene ring towards electrophilic aromatic substitution by reducing the electron density in the π-system.[1][2]

However, chlorine also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+M) . This resonance effect donates electron density, primarily to the ortho and para positions.[2] For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall. However, the resonance donation still directs incoming electrophiles to the ortho and para positions.[2]

The positions of the two chlorine atoms on the benzene ring are crucial. For instance, in a 2,4-dichloro substitution pattern, the electronic effects of both chlorine atoms will cumulatively influence the electron distribution across the ring.

Propargyloxy Group

The propargyloxy group (-O-CH₂-C≡CH) is an ether linkage attached to a propargyl moiety. The oxygen atom, with its lone pairs of electrons, is a strong electron-donating group through resonance (+M) . This effect significantly increases the electron density of the benzene ring, particularly at the ortho and para positions, thereby activating the ring towards electrophilic substitution.

The oxygen atom also has an electron-withdrawing inductive effect (-I) due to its high electronegativity. However, for oxygen-containing substituents like ethers, the resonance effect is generally dominant. The propargyl group itself, with its sp-hybridized carbons, can exert a weak electron-withdrawing inductive effect.

Combined Electronic Effects

In a dichloro-substituted propargyloxy benzene, the overall electronic landscape is a complex interplay of these competing effects. The activating, ortho,para-directing propargyloxy group will be in opposition to the deactivating, yet also ortho,para-directing, chloro substituents. The net effect on the ring's reactivity and the regioselectivity of further reactions will depend on the specific substitution pattern of the chlorine atoms relative to the propargyloxy group.

Quantitative Analysis of Electronic Effects

The Hammett equation is a widely used tool in physical organic chemistry to quantify the electronic effects of substituents on the reactivity of benzene derivatives.[3][4] It relates reaction rates and equilibrium constants of substituted aromatic compounds to a set of substituent constants (σ) and a reaction constant (ρ).

log(k/k₀) = σρ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.